Cas no 172648-19-0 ((6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol)

(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol
- 1H-Imidazo[4,5-b]pyridine-2-methanol, 6-bromo-
- 6-Bromo-2-hydroxymethyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine-2-methanol
- (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)
- 6-Bromo-1H-imidazo[4,5-b]pyridine-2-methanol
- 6-Bromo-2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine
- {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanol
- (6-Bromo-3H-iMidazo[4,5-b]pyridin-2-yl)-Methanol
- {6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methanol
- SRDOBLPQJXFKIE-UHFFFAOYSA-N
- 8890AA
- SBB054877
- NE49927
- TS-03238
- DTXSID90445406
- CS-0084860
- EN300-80223
- 6-bromo-2-hydroxymethyl-3H-imidazo[5,4-b]pyridine
- 6-bromo-2-hydroxymethyl-3H-imidazo-[4,5-b]pyridine
- 6-bromo-2-hydroxymethyl-3H-imidazo-[5,4-b]pyridine
- DB-247159
- MFCD09750272
- AKOS010941665
- CCG-339681
- 6-Bromo-2-hydroxymethyl-3H -imidazo[5,4-b]pyridine
- AKOS026741317
- SCHEMBL7835407
- 172648-19-0
- (6-Bromo-3H-imidazo[4 pound not5-b]pyridin-2-yl)methanol
- XGA64819
- Y10585
- Z1250132285
- (6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol
-
- MDL: MFCD09750272
- Inchi: 1S/C7H6BrN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11)
- InChI Key: SRDOBLPQJXFKIE-UHFFFAOYSA-N
- SMILES: BrC1C([H])=NC2=C(C=1[H])N([H])C(C([H])([H])O[H])=N2
Computed Properties
- Exact Mass: 226.96900
- Monoisotopic Mass: 226.96942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8
- XLogP3: 0.6
Experimental Properties
- Melting Point: 230-233 ºC
- PSA: 61.80000
- LogP: 1.21270
(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Security Information
(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 067790-250mg |
6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
172648-19-0 | 97% | 250mg |
£62.00 | 2022-03-01 | |
Chemenu | CM151374-5g |
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
172648-19-0 | 95%+ | 5g |
$*** | 2023-03-31 | |
Chemenu | CM151374-100mg |
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
172648-19-0 | 95+% | 100mg |
$83 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY465-200mg |
(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol |
172648-19-0 | 95+% | 200mg |
412.0CNY | 2021-08-04 | |
Chemenu | CM151374-1g |
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
172648-19-0 | 95+% | 1g |
$349 | 2021-08-05 | |
Apollo Scientific | OR39997-250mg |
6-Bromo-2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine |
172648-19-0 | 95+% | 250mg |
£87.00 | 2025-02-20 | |
TRC | B704400-25mg |
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
172648-19-0 | 25mg |
$ 50.00 | 2022-06-06 | ||
Fluorochem | 067790-5g |
6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
172648-19-0 | 97% | 5g |
£461.00 | 2022-03-01 | |
Enamine | EN300-80223-10.0g |
{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanol |
172648-19-0 | 95% | 10.0g |
$908.0 | 2023-02-12 | |
Chemenu | CM151374-250mg |
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol |
172648-19-0 | 95+% | 250mg |
$138 | 2021-08-05 |
(6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on (6-Bromo-3H-imidazo4,5-bpyridin-2-yl)methanol
Compound CAS No. 172648-19-0: (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
The compound with CAS No. 172648-19-0, commonly referred to as (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[4,5-b]pyridines, a group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
Imidazo[4,5-b]pyridines are a subset of bicyclic compounds characterized by a fused pyridine and imidazole ring system. The presence of the bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring introduces unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and biological evaluation. The methanol group attached at the 2-position further enhances the compound's solubility and bioavailability, which are critical factors in drug design.
Recent studies have highlighted the potential of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol as a lead compound in the development of novel therapeutics targeting various disease states. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The brominated analogs of imidazo[4,5-b]pyridines have been shown to possess superior binding affinities compared to their non-brominated counterparts, making them promising candidates for drug optimization.
In addition to its enzymatic activity, this compound has also been investigated for its potential role in modulating ion channels and receptors. A study conducted by researchers at the University of California revealed that (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol can effectively inhibit voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. These findings underscore the versatility of this compound in addressing multiple therapeutic targets.
The synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves a multi-step process that typically begins with the preparation of the imidazo[4,5-b]pyridine core followed by bromination and subsequent functionalization with the methanol group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste generation.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided detailed insights into its molecular structure and purity, ensuring its reliability for both preclinical and clinical studies.
In terms of pharmacokinetics, (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol demonstrates favorable absorption profiles in preclinical models, suggesting its potential for oral administration. However, further studies are required to evaluate its metabolic stability and bioavailability in humans.
Looking ahead, ongoing research is focused on exploring the mechanistic basis of this compound's biological activities as well as identifying potential resistance mechanisms that may limit its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable treatment option.
In conclusion, (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological properties. As research continues to uncover its full potential, this compound holds great promise for contributing to the development of innovative therapies across various therapeutic areas.
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